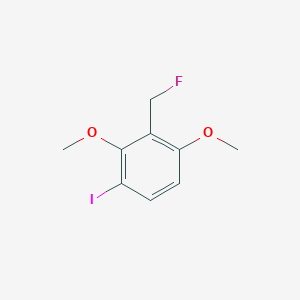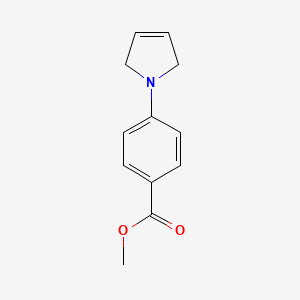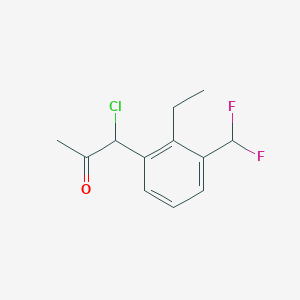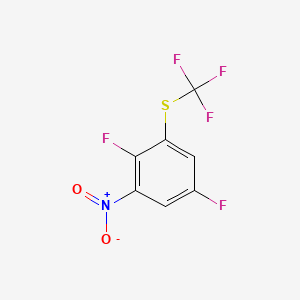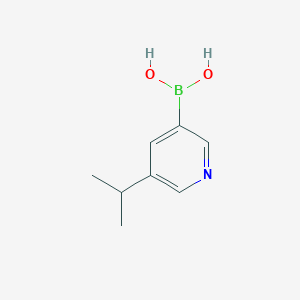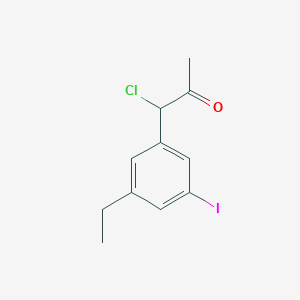
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO It is a halogenated ketone, characterized by the presence of chlorine, iodine, and an ethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the halogenation of a precursor compound, such as 1-(3-ethyl-5-iodophenyl)propan-2-one, using a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), ambient or elevated temperatures.
Major Products
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms (chlorine and iodine) can enhance its binding affinity and specificity towards certain targets, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one: Lacks the iodine atom, which may result in different chemical and biological properties.
1-Bromo-1-(3-ethyl-5-iodophenyl)propan-2-one: Contains a bromine atom instead of chlorine, potentially altering its reactivity and applications.
1-Chloro-1-(3-methyl-5-iodophenyl)propan-2-one: The ethyl group is replaced by a methyl group, which may affect its steric and electronic properties.
Uniqueness
1-Chloro-1-(3-ethyl-5-iodophenyl)propan-2-one is unique due to the combination of chlorine and iodine atoms attached to the phenyl ring, along with the ethyl group
Propiedades
Fórmula molecular |
C11H12ClIO |
|---|---|
Peso molecular |
322.57 g/mol |
Nombre IUPAC |
1-chloro-1-(3-ethyl-5-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO/c1-3-8-4-9(6-10(13)5-8)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
Clave InChI |
UOJNCNABZVDXCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)I)C(C(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


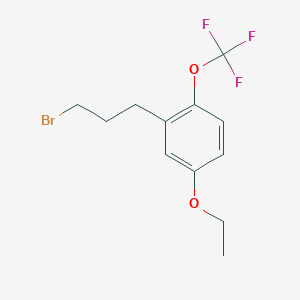
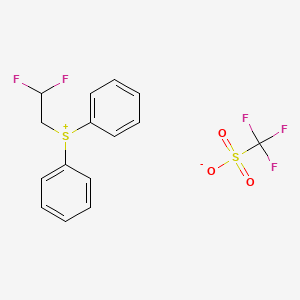
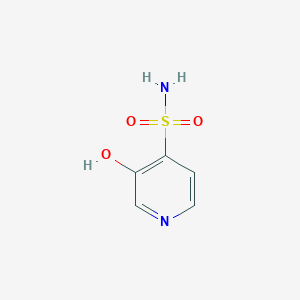

![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)

